molecular formula C19H24N4O2S B2790029 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide CAS No. 899756-43-5

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide

Cat. No. B2790029
CAS RN: 899756-43-5
M. Wt: 372.49
InChI Key: UPWGFGDRHUWBJU-UHFFFAOYSA-N
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Description

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

The compound has garnered interest due to its potential as an antibacterial agent. Researchers have explored its efficacy against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Pseudomonas aeruginosa. Investigations have focused on its mechanism of action, spectrum of activity, and potential clinical applications .

Anticancer Properties

Studies have examined the compound’s cytotoxic effects on human carcinoma cell lines. Its structure suggests that it could be a valuable scaffold for developing novel anticancer agents. Researchers have explored its impact on cancer cell viability, apoptosis pathways, and potential synergies with existing chemotherapeutic drugs .

Synthetic Building Block

The compound serves as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits strong antibacterial activity against Pseudomonas aeruginosa and other pathogens. Understanding the compound’s reactivity, stability, and scalability is crucial for optimizing its synthesis and ensuring efficient production of ceftolozane .

Fluorescent Probes

Researchers have explored modifications of the compound to create fluorescent derivatives. These derivatives can serve as probes for biological imaging, drug delivery, or cellular localization studies. By attaching fluorophores to specific positions, scientists aim to develop sensitive and selective tools for visualizing cellular processes .

Chemical Biology

The compound’s unique structure makes it an intriguing target for chemical biology investigations. Researchers have used it as a starting point for designing analogs with altered properties. These analogs can help elucidate biological pathways, protein interactions, and cellular responses. By studying the compound’s effects on specific targets, scientists gain insights into its mode of action and potential therapeutic applications .

Drug Delivery Systems

Given its stability and functional groups, the compound has been explored as a building block for drug delivery systems. Researchers have attached it to nanoparticles, liposomes, or polymer carriers to enhance drug solubility, targeting, and release profiles. By fine-tuning its chemical modifications, scientists aim to create efficient and selective drug carriers .

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-5-7-13(8-6-12)9-20-17(24)18(25)21-16-14-10-26-11-15(14)22-23(16)19(2,3)4/h5-8H,9-11H2,1-4H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWGFGDRHUWBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CSCC3=NN2C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide

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